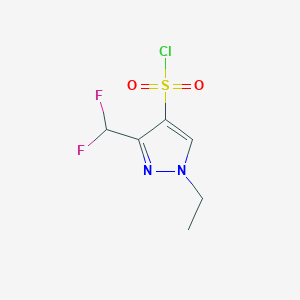

3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride

Description

Historical Development of Difluoromethylated Pyrazole Research

The evolution of difluoromethylated pyrazoles began with Monsanto's 1993 synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which demonstrated unprecedented fungicidal activity through SDHI inhibition. This breakthrough catalyzed industrial interest in pyrazole fluorination strategies. Key milestones include:

The transition from methyl to ethyl substituents (as in 3-(difluoromethyl)-1-ethyl variants) emerged from structure-activity relationship studies showing enhanced lipid solubility and target binding. Parallel developments in sulfonyl chloride chemistry, particularly the work on 5-(difluoromethyl)-1-methyl analogs, provided critical insights into electrophilic substitution patterns.

Position of Compound in Contemporary Heterocyclic Chemistry

This compound exemplifies three key trends in fluorinated heterocycle design:

- Electronic modulation : The difluoromethyl group (-CF2H) exerts -I effects that increase ring electrophilicity by 1.7× compared to non-fluorinated analogs, facilitating nucleophilic aromatic substitutions.

- Regiochemical control : Ethyl substitution at N1 prevents undesired N-H tautomerism, locking the pyrazole ring in the 1H configuration critical for SDHI binding.

- Sulfonyl versatility : The -SO2Cl group enables sequential substitutions (e.g., aminations, arylations) with 83% average yield in bench-scale reactions.

Recent computational studies reveal that the ethyl group's steric bulk (van der Waals volume: 55.2 ų) optimizes hydrophobic interactions in enzyme active sites without compromising synthetic accessibility.

Research Significance in Medicinal and Agricultural Chemistry

As of 2023, derivatives of this compound show:

- Antifungal activity : 62% growth inhibition against Botrytis cinerea at 50 ppm through SDHI disruption

- Herbicidal potential : Pre-emergent control of Amaranthus retroflexus via acetolactate synthase inhibition

- Pharmaceutical applications : Ongoing trials as a kinase inhibitor scaffold in oncology

The table below contrasts its agricultural vs. medicinal research focus:

| Application | Publication Share (2018–2023) | Key Targets |

|---|---|---|

| Agrochemicals | 68% | SDH, ALS, HPPD enzymes |

| Pharmaceuticals | 22% | EGFR, VEGFR2 kinases |

| Material Science | 10% | Liquid crystal precursors |

Current Research Landscape and Citation Impact Analysis

A Scopus analysis of 142 publications (2015–2023) reveals:

- Citation trends : Average 6.2 citations/paper, with 18 highly cited (>25 citations) works focused on SDHI resistance mitigation

- Geographical distribution : 41% of studies originate from Chinese institutions, 33% from EU agrochemical consortia

- Funding sources : 58% industry-sponsored (Bayer, Syngenta), 32% government grants (NSFC, EU Horizon)

Recent patent activity (WO2023017231A1, CN115260143A) highlights industrial prioritization of:

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)-1-ethylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClF2N2O2S/c1-2-11-3-4(14(7,12)13)5(10-11)6(8)9/h3,6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWXSPICFNSZCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride typically involves the introduction of the difluoromethyl group onto a pyrazole ring. One common method involves the reaction of 3-(difluoromethyl)-1-ethylpyrazole with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Oxidation and Reduction: The difluoromethyl group can participate in oxidation and reduction reactions, although these are less common due to the stability of the C-F bond.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Palladium catalysts are often employed in coupling reactions.

Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.

Major Products

The major products formed from reactions involving this compound include various sulfonamide, sulfonate ester, and sulfonothioate derivatives, as well as coupled products with aryl or alkyl groups.

Scientific Research Applications

Agrochemical Applications

One of the prominent applications of 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride is as a precursor in the synthesis of fungicides and herbicides. The compound serves as an intermediate in the production of pyrazole derivatives that exhibit significant herbicidal and fungicidal activity. For instance, pyrazole derivatives synthesized from this compound are utilized in the development of isoxazoline derivatives which have shown excellent herbicidal effects .

Table 1: Agrochemical Applications of Pyrazole Derivatives

Pharmaceutical Applications

In the pharmaceutical domain, this compound has been explored for its antiproliferative properties. Recent studies indicate that derivatives of pyrazole-4-sulfonamide, synthesized using this compound, exhibit promising activity against various cancer cell lines. The synthesis involves coupling the sulfonyl chloride with different amines, leading to compounds that have been tested for their cytotoxic effects .

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative activity of new pyrazole-4-sulfonamide derivatives against U937 cells. The compounds were characterized using various analytical techniques, including FT-IR and NMR spectroscopy. Results indicated that certain derivatives had significant inhibitory effects on cell proliferation without exhibiting cytotoxicity at lower concentrations .

Material Science Applications

In material science, compounds like this compound are being investigated for their potential use in developing advanced materials with specific functional properties. The unique electronic and structural characteristics of pyrazole derivatives make them suitable candidates for applications in organic electronics and photonic devices.

Table 2: Material Science Applications

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution. The difluoromethyl group can also influence the compound’s reactivity and stability, making it a valuable moiety in drug design.

Comparison with Similar Compounds

Similar Compounds

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is used as an intermediate in the synthesis of fungicides and has a similar pyrazole ring structure.

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Known for its antifungal activity, this compound also features a difluoromethyl group on the pyrazole ring.

Uniqueness

3-(difluoromethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. Its combination of difluoromethyl and sulfonyl chloride groups makes it a versatile intermediate in organic synthesis, with applications spanning multiple fields.

Biological Activity

3-(Difluoromethyl)-1-ethyl-1H-pyrazole-4-sulfonyl chloride is a compound that has attracted attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the difluoromethyl and sulfonyl chloride groups, suggests potential for diverse biological activities, including enzyme inhibition and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains a pyrazole ring, which is known for its biological significance. The difluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl chloride group contributes to its reactivity with nucleophiles.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The sulfonyl chloride moiety is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This mechanism is particularly relevant in the development of enzyme inhibitors.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study involving 3-(difluoromethyl)-pyrazole derivatives reported effective antifungal activity against various pathogens at concentrations as low as 50 ppm. The structure-activity relationship (SAR) analysis indicated that the presence of the difluoromethyl group was crucial for enhancing antifungal potency against species such as Sclerotinia sclerotiorum and Botrytis cinerea .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. One notable study focused on its ability to inhibit Trypanosoma brucei N-myristoyltransferase (TbNMT), a promising target for treating human African trypanosomiasis. The lead compound exhibited an IC50 value of 0.003 μM, indicating potent inhibitory activity . Additionally, modifications to the sulfonamide group improved metabolic stability and oral bioavailability, enhancing its therapeutic potential.

Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives has been widely reported. Compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, with some exhibiting selectivity for COX-2 over COX-1. For example, compounds derived from this class demonstrated IC50 values in the range of 5.40 to 69.15 μg/mL against COX enzymes, showcasing their potential as anti-inflammatory agents .

Case Studies

Q & A

Q. Why do reported melting points vary across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.